molecular formula C14H17BrO2 B370947 1-(4-Bromophenyl)-1,3-octanedione

1-(4-Bromophenyl)-1,3-octanedione

Cat. No.: B370947
M. Wt: 297.19g/mol
InChI Key: GBIAGYMEOOTOCD-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1,3-octanedione is a diketone derivative featuring a brominated aromatic substituent at the 4-position of the phenyl ring and an eight-carbon diketone backbone. For instance, 1-(4-bromophenyl)-1,4-pentanedione is prepared by heating with NaOH under reflux, followed by monitoring via mass spectrometry . Such methods highlight the role of reaction conditions in tailoring diketone chain length and substituent placement.

Properties

Molecular Formula

C14H17BrO2

Molecular Weight

297.19g/mol

IUPAC Name

1-(4-bromophenyl)octane-1,3-dione

InChI

InChI=1S/C14H17BrO2/c1-2-3-4-5-13(16)10-14(17)11-6-8-12(15)9-7-11/h6-9H,2-5,10H2,1H3

InChI Key

GBIAGYMEOOTOCD-UHFFFAOYSA-N

SMILES

CCCCCC(=O)CC(=O)C1=CC=C(C=C1)Br

Canonical SMILES

CCCCCC(=O)CC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on bromophenyl-substituted diketones and related derivatives, emphasizing structural variations, physicochemical properties, and applications.

Table 1: Key Properties of Bromophenyl-Functionalized Diketones and Derivatives

Compound Name Molecular Formula Molecular Weight Substituents/Modifications logP Key Applications/Properties Reference
1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione C₁₀H₆BrF₃O₂ 295.05 Trifluorobutane backbone 2.64 High polarity, potential fluorophore
1-(5-Bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-1,3-propanedione C₁₅H₁₀Br₂O₃ 398.05 Dual bromophenyl groups, hydroxyl N/A Chelation, photophysical studies
1-(4-Bromophenyl)-3-(4-ethoxyphenyl)-prop-2-en-1-one C₁₇H₁₅BrO₂ 331.21 Chalcone structure, ethoxy group N/A Nonlinear optical materials
1-(4-Iodophenyl)-2-(4-bromophenyl)diketone C₁₄H₁₀BrIO₂ 408.04 Bromo-iodo dual halogenation N/A Dendrimer synthesis, OLEDs

Structural and Electronic Comparisons

  • Chain Length and Backbone Modifications: The octanedione backbone in the target compound offers extended conjugation compared to shorter-chain analogs like 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione (butanedione derivative). Longer chains enhance solubility in nonpolar solvents but may reduce crystallinity . Fluorinated backbones (e.g., trifluorobutane) introduce electron-withdrawing effects, lowering HOMO-LUMO gaps and increasing thermal stability .
  • Halogen Substitution Patterns :

    • Dual halogenation (e.g., bromo-iodo in C₁₄H₁₀BrIO₂) enhances intermolecular halogen bonding, critical for crystal engineering and charge transport in optoelectronic devices .
    • Hydroxyl-substituted derivatives (e.g., C₁₅H₁₀Br₂O₃) exhibit chelating properties, enabling metal coordination for catalytic or sensing applications .

Functional and Application Differences

  • Optoelectronics : Bromo-iodo diketones (e.g., C₁₄H₁₀BrIO₂) serve as intermediates in dendrimers with bipolar charge transport, used in OLEDs and photovoltaic cells .
  • Biological Screening : 5-(4-Bromophenyl)-1,3-oxazole derivatives (e.g., OXL-1 to OXL-6) demonstrate aromatase inhibition, highlighting the role of bromophenyl groups in drug design .
  • Fluorophores : Trifluorobutane-diketones (e.g., C₁₀H₆BrF₃O₂) exhibit tunable emission properties due to fluorine’s electronegativity .

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